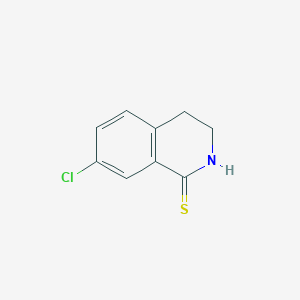
(R)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルは、さまざまな科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、ピロリジン環、tert-ブチル基、およびメトキシ-オキソプロパノイル部分を含む独自の構造によって特徴付けられます。その独特の化学的特性により、有機化学、医薬品化学、材料科学の研究において貴重な対象となっています。
準備方法
合成ルートと反応条件
(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを必要とします。一般的な合成ルートには、以下のステップが含まれます。
ピロリジン環の形成: ピロリジン環は、適切なアミンとジハロアルカンを含む環化反応によって合成できます。
tert-ブチル基の導入: tert-ブチル基は、tert-ブチルクロリドと強塩基を用いたtert-ブチル化反応によって導入されます。
メトキシ-オキソプロパノイル部分の付加: このステップでは、酸性または塩基性条件下で、ピロリジン環をメトキシ-オキソプロパン酸誘導体でエステル化します。
工業生産方法
工業的な設定では、(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルの生産には、収率と純度を最大限に高めるために最適化された反応条件が用いられます。これには、高純度試薬の使用、制御された反応温度、クロマトグラフィーや再結晶などの高度な精製技術が含まれます。
化学反応の分析
反応の種類
(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、求核置換反応に関与でき、官能基が求核剤によって置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 置換されたピロリジン誘導体の形成。
科学的研究の応用
(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルは、科学研究において幅広い用途を持っています。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬物合成における前駆体としての役割を含む、その潜在的な治療特性について調査されています。
産業: 先進材料やポリマーの開発に利用されています。
作用機序
(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、下流のシグナル伝達経路をトリガーできます。正確な分子標的と経路は、その使用の特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
tert-ブチル2-(3-オキソプロパノイル)ピロリジン-1-カルボン酸エステル: メトキシ基が不足しているため、化学的特性が異なります。
tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸アミド: エステルではなくアミド基を含んでいるため、反応性と用途が異なります。
独自性
(R)-tert-ブチル2-(3-メトキシ-3-オキソプロパノイル)ピロリジン-1-カルボン酸エステルは、その官能基の特定の組み合わせによって独自の特性を持ち、明確な化学的および生物学的特性を付与します。この独自性は、標的とする研究や用途に適した貴重な化合物となっています。
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChIキー |
ADZQYUXPYBJCAO-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CC(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)

![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)

![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
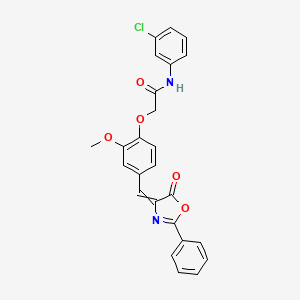

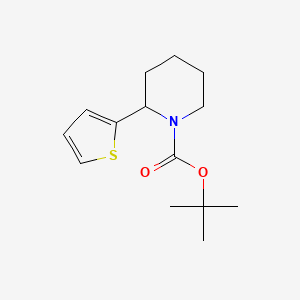
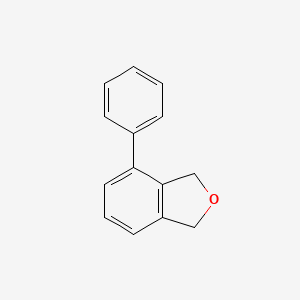
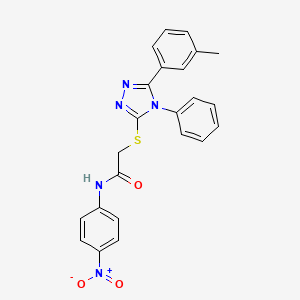
![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)

